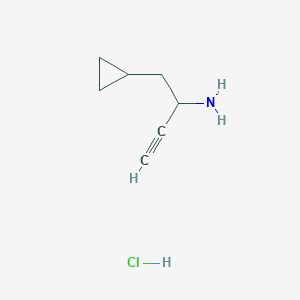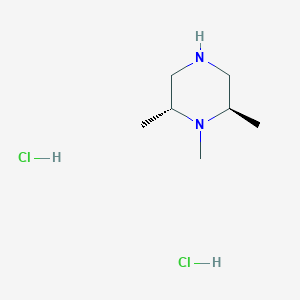![molecular formula C25H17F3N4O2 B2843314 1-benzyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 902024-20-8](/img/structure/B2843314.png)
1-benzyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a trifluoromethyl group, and a dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine ring . These groups can confer various properties to the compound, depending on their arrangement and the presence of other substituents.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzyl group might be introduced via a Friedel-Crafts alkylation, while the trifluoromethyl group could be added using a reagent like trifluoromethyltrimethylsilane .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine ring system is a fused ring system that contains both nitrogen and carbon atoms .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the benzyl group could potentially undergo oxidation reactions, while the trifluoromethyl group might be susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .Scientific Research Applications
- Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives have been investigated for their potential as anticancer agents. These compounds exhibit cytotoxic activity against various cancer cell lines, making them promising candidates for cancer therapy .
- Triazole-containing compounds, including the mentioned pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine, have shown antimicrobial activity. Researchers have synthesized and evaluated derivatives for their antibacterial and antifungal potential .
- Triazole derivatives have been studied for their antiviral properties. While specific data on the compound are limited, exploring its effects against viral infections could be worthwhile .
- Some triazole derivatives exhibit antioxidant properties. Researchers have evaluated their ability to scavenge reactive oxygen species (ROS) using methods such as hydrogen peroxide scavenging, nitric oxide scavenging, DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, and FRAP (ferric reducing antioxidant power) assay .
- Triazole-containing compounds have been investigated for their analgesic and anti-inflammatory activities. While specific data on the mentioned compound are scarce, exploring its effects in relevant animal models could be informative .
- The triazole nucleus has been associated with antiepileptic properties. Although data on this specific compound are limited, further investigations could explore its effects on seizure models and neuronal excitability .
Anticancer Activity
Antimicrobial Properties
Antiviral Potential
Antioxidant Activity
Analgesic and Anti-inflammatory Effects
Antiepileptic Potential
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use and the results of initial studies. For example, if it shows promise as a drug, future research might focus on optimizing its properties, studying its mechanism of action in more detail, and conducting clinical trials .
properties
IUPAC Name |
6-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F3N4O2/c26-25(27,28)17-9-6-10-18(13-17)29-23(33)20-14-19-22(32(20)15-16-7-2-1-3-8-16)30-21-11-4-5-12-31(21)24(19)34/h1-14H,15H2,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTBEKLQGAVAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC3=C2N=C4C=CC=CN4C3=O)C(=O)NC5=CC=CC(=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B2843231.png)

![4-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinonitrile](/img/structure/B2843235.png)

![N-{4-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B2843243.png)

![N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2843245.png)

![8,8-dimethyl-2-(propylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2843248.png)



![ethyl 3-(4-fluorophenyl)-1-(4-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)
